N-benzyl-4-iodobenzamide is an organic compound with the chemical formula CHI N. It is classified as an aromatic amide due to its structure, which features a benzyl group attached to a 4-iodobenzamide moiety. This compound is notable for its applications in medicinal chemistry, organic synthesis, and biological studies, particularly involving sigma receptors, which are implicated in various neurological disorders.
N-benzyl-4-iodobenzamide can be sourced from various chemical suppliers and is typically synthesized through specific chemical reactions. The compound is cataloged under the CAS number 179117-56-7 and can be purchased from specialized chemical vendors.
N-benzyl-4-iodobenzamide falls under several classifications:
The synthesis of N-benzyl-4-iodobenzamide can be achieved through multiple methods. One prevalent approach involves the iodination of N-benzylbenzamide. The general reaction can be summarized as follows:
In industrial settings, continuous flow reactors may be employed to enhance mixing and heat transfer, leading to improved yields and purity of N-benzyl-4-iodobenzamide. Automation in these processes minimizes human error and increases efficiency.
N-benzyl-4-iodobenzamide can undergo various chemical reactions:
The following reagents are commonly used in reactions involving N-benzyl-4-iodobenzamide:
The mechanism of action for N-benzyl-4-iodobenzamide primarily relates to its interactions with sigma receptors in biological systems. Upon binding to these receptors, it may influence neurotransmitter release or modulate receptor activity, which is particularly relevant in cancer research where these receptors are overexpressed.
Research indicates that compounds similar to N-benzyl-4-iodobenzamide exhibit high affinity for sigma receptors, making them useful in imaging studies of cancers such as breast cancer. Binding studies have shown significant displacement of known sigma ligands, indicating its potential as a radiolabeled compound for diagnostic purposes.
N-benzyl-4-iodobenzamide is characterized by:
Key chemical properties include:
N-benzyl-4-iodobenzamide has several scientific applications:
The structural evolution of aromatic iodobenzamides represents a significant trajectory in medicinal chemistry, driven by the strategic incorporation of iodine as a versatile pharmacophore. Early benzamide scaffolds primarily served as synthetic intermediates or non-specific bioactive compounds. The intentional introduction of iodine at the para-position of the benzoyl ring, exemplified by compounds like N-(1-benzylpiperidin-4-yl)-4-iodobenzamide (designated 4-IBP or 4-[¹²⁵I]BP when radioiodinated), marked a deliberate shift towards targeted molecular design. This innovation leveraged iodine’s dual utility: its substantial atomic radius facilitated optimal steric complementarity with biological targets, while its radioisotopes (¹²³I, ¹²⁵I, ¹³¹I) enabled diagnostic and investigational applications [1] [9].
The synthesis of 4-IBP was first detailed in the mid-1990s, with researchers developing optimized routes using 4-iodobenzoic acid and 1-benzylpiperidin-4-amine precursors. Key steps involved carbodiimide-mediated amide bond formation under inert atmospheres to prevent dehalogenation or oxidation, yielding stable crystalline products [1] [7]. This period witnessed intensified exploration of regiochemical variations, leading to ortho- (2-IBP) and meta-iodo isomers. Comparative analyses revealed profound pharmacokinetic differences among these isomers, establishing the para-configuration (4-IBP) as superior for sustained target engagement due to its balanced lipophilicity and metabolic stability [7] .
Table 1: Evolution of Key Iodobenzamide Derivatives
Compound | Systematic Name | Primary Structural Innovation | Reported Affinity (Ki) |
---|---|---|---|
Haloperidol | 4-[4-(4-chlorophenyl)-4-hydroxy-1-piperidyl]-1-(4-fluorophenyl)-butan-1-one | Early neuroleptic with σ affinity | σ1: 1.8 nM; σ2: 43 nM |
4-IBP | N-(1-benzylpiperidin-4-yl)-4-iodobenzamide | para-Iodo substitution on benzamide scaffold | σ1: 1–4 nM; σ2: 25–56 nM |
2-IBP | N-(1-benzylpiperidin-4-yl)-2-iodobenzamide | ortho-Iodo isomer for enhanced clearance | σ1: 2 nM; σ2: 30 nM |
Sigma receptors (σRs), particularly subtypes σ1 and σ2, emerged as high-value targets following their identification as distinct entities from opioid receptors. N-benzyl-4-iodobenzamide derivatives exhibit high-affinity binding to both subtypes, positioning them as pivotal chemical tools for elucidating σR biology. Ligand displacement studies using radiolabeled 4-[¹²⁵I]BP demonstrated nanomolar affinity (Kd = 26 nM) for σRs in MCF-7 breast cancer cells, with competitive inhibition by prototypical σR ligands like haloperidol and di-o-tolylguanidine (DTG) confirming target specificity [1] [2]. Scatchard analyses further quantified receptor density in tumor cells (Bₘₐₓ ≈ 4000 fmol/mg protein), markedly higher than in non-neoplastic tissues [1].
Functionally, σR activation by 4-IBP modulates cellular pathophysiology beyond receptor occupancy. In glioblastoma (U373-MG) and melanoma (C32) models, 4-IBP significantly suppressed cellular migration by remodeling the actin cytoskeleton, independent of pronounced cytotoxic effects [4]. Mechanistically, it downregulated glucosylceramide synthase and Rho guanine nucleotide dissociation inhibitor, proteins implicated in chemoresistance and metastatic signaling. This multifaceted activity validated σR ligands as potential chemosensitizers; 4-IBP enhanced temozolomide- and irinotecan-induced apoptosis and autophagy in orthotopic xenografts, extending survival in preclinical models [4].
Table 2: Functional Effects of 4-IBP in Malignant Models
Cancer Cell Line | σR Subtype Expression | 4-IBP Effect (In Vitro) | Molecular Consequences |
---|---|---|---|
MCF-7 (Breast) | σ1/σ2 co-expression | High-affinity binding (Kd=26 nM) | Displacement by haloperidol/DTG |
U373-MG (Glioblastoma) | σ1 dominant | ↓ Migration (actin remodeling) | ↓ Glucosylceramide synthase; ↓ Rho GDI |
A549 (NSCLC) | σ1/σ2 co-expression | ↓ Proliferation (concentration-dependent) | Sensitization to pro-autophagic temozolomide |
The isotopic versatility of N-benzyl-4-iodobenzamide underpins its prominence in molecular imaging. Radioiodination (¹²³I, ¹²⁵I, ¹³¹I) exploits the carbon-iodine bond’s resilience under electrophilic substitution conditions. 4-IBP is synthesized via an oxidative iododestannylation strategy: a tributylstannyl precursor undergoes iodination using chloramine-T or hydrogen peroxide, achieving high radiochemical yields (71–93%) and specific activities suitable for in vivo tracing [1] [7]. Orthotopic tumor models confirmed 4-[¹²⁵I]BP accumulation in σR-rich malignancies, with in vivo specificity validated through receptor blockade by haloperidol (55–68% uptake reduction in key organs) [1].
Pharmacokinetic optimization led to isomer diversification. While 4-[¹²⁵I]BP showed prolonged hepatobiliary retention, its ortho-isomer (2-[¹²⁵I]BP) exhibited accelerated clearance, improving tumor-to-background ratios for prostate cancer (DU-145, LnCAP) imaging [7]. Beyond single-photon emission computed tomography (SPECT), efforts to incorporate ⁹⁹ᵐTc involved structural mimetics where the iodobenzoyl group was replaced by cyclopentadienyl-tricarbonyl-technetium complexes ([(Cp-R)⁹⁹ᵐTc(CO)₃]). Though tumor uptake persisted, these analogues faced excretion challenges, highlighting the irreplaceable role of radioiodinated benzamides in clinical translation .
Table 3: Radiochemical Properties of Iodobenzamide Tracers
Radiotracer | Radiolabeling Precursor/Method | Yield (%) | Tumor Uptake (In Vivo Model) | Key Limitation |
---|---|---|---|---|
4-[¹²⁵I]BP | Tributylstannyl benzamide/Chloramine-T | 71–86% | High in MCF-7 xenografts | Slow hepatobiliary clearance |
2-[¹²⁵I]BP | Tributylstannyl benzamide/H₂O₂ | 78–93% | High in DU-145 tumors | Reduced σ2 affinity |
[(Cp-BZA)⁹⁹ᵐTc(CO)₃] | Cyclopentadienyl-Thiele’s acid conjugate | 40–65% | Moderate in B16 melanoma | High renal accumulation |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7